2-[5-(cyclopropylmethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
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Overview
Description
2-[5-(cyclopropylmethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(cyclopropylmethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine typically involves a multi-step processThis reaction involves the use of azides and alkynes under copper(I)-catalyzed conditions to produce 1,2,3-triazoles .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[5-(cyclopropylmethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[5-(cyclopropylmethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 2-[5-(cyclopropylmethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A simpler triazole compound with similar chemical properties but lacking the cyclopropylmethyl and 3-methylbutyl groups.
1,2,4-Triazole: Another triazole isomer with different nitrogen atom positions, leading to distinct chemical behavior.
Cyclopropylmethyl derivatives: Compounds containing the cyclopropylmethyl group, which may exhibit similar reactivity and biological activity.
Uniqueness
2-[5-(cyclopropylmethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine is unique due to its specific substitution pattern on the triazole ring. The presence of both cyclopropylmethyl and 3-methylbutyl groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H24N4 |
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Molecular Weight |
236.36 g/mol |
IUPAC Name |
2-[5-(cyclopropylmethyl)-1-(3-methylbutyl)triazol-4-yl]ethanamine |
InChI |
InChI=1S/C13H24N4/c1-10(2)6-8-17-13(9-11-3-4-11)12(5-7-14)15-16-17/h10-11H,3-9,14H2,1-2H3 |
InChI Key |
HUOBAPLVNQJNLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=C(N=N1)CCN)CC2CC2 |
Origin of Product |
United States |
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